4-Ethoxy-4-oxobutanoate
Description
Significance as a Synthetic Building Block and Intermediate
The bifunctional nature of 4-ethoxy-4-oxobutanoic acid makes it a versatile building block, or synthon, in organic synthesis. The presence of two distinct reactive sites allows for selective chemical transformations. The carboxylic acid can be converted into other functional groups like acid chlorides, amides, or other esters, while the existing ethyl ester can be manipulated separately.
This compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it can be used to create various succinic acid derivatives and other substituted butanoic acids. The types of reactions it can undergo include:
Oxidation: The molecule can be a precursor in oxidation reactions.
Reduction: The carboxylic acid or ester group can be targeted for reduction to form alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).
Substitution: The ethoxy group of the ester can be replaced by other nucleophiles under appropriate conditions.
Its role as a precursor is evident in its relationship with diethyl succinate (B1194679), which can be formed from it, and its own synthesis from precursors like succinic anhydride (B1165640) and ethanol (B145695). chemsrc.com
Overview of Current and Emerging Research Trajectories
Current and emerging research on 4-ethoxy-4-oxobutanoic acid spans several fields. In biochemistry and metabolomics, its identification in human saliva suggests a role in metabolic pathways, prompting further investigation into its biological significance. ebi.ac.ukchemfont.ca
In food chemistry, particularly in oenology (the study of wine), this compound is recognized as a flavor component. Its concentration can influence the aroma and taste profile of wines. Research also indicates it may possess antifungal properties.
Furthermore, its utility in organic synthesis continues to be explored for creating novel chemical entities for various applications, including specialty chemicals and materials. Its derivatives are also being investigated, such as 4-(2-(methyl(nitroso)amino)ethoxy)-4-oxobutanoic acid, a nitrosamine (B1359907) derivative used as a reference standard in pharmaceutical quality control to ensure product safety. veeprho.com
Table 2: Physical Properties of 4-Ethoxy-4-oxobutanoic acid
| Property | Value | Source |
|---|---|---|
| Appearance | Clear colorless liquid | chemsrc.com |
| Melting Point | 8 °C | chemsrc.com |
| Boiling Point | 257.8 °C at 760 mmHg | chemsrc.com |
| Density | 1.20 g/cm³ | |
| Flash Point | 106.2 °C |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9O4- |
|---|---|
Molecular Weight |
145.13 g/mol |
IUPAC Name |
4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8)/p-1 |
InChI Key |
LOLKAJARZKDJTD-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxy 4 Oxobutanoate and Analogues
Classical Organic Synthesis Approaches
The synthesis of 4-ethoxy-4-oxobutanoate and related compounds is primarily achieved through well-established organic chemistry reactions. These methods, including esterification and carbon-carbon bond-forming reactions like condensations and additions, provide versatile routes to the target molecule and its structural variants.
Esterification Pathways
Esterification represents the most direct approach to synthesizing this compound. This involves the reaction of a carboxylic acid or its derivative with an alcohol.
The most common and widely reported method for synthesizing this compound (also known as monoethyl succinate) is the acid-catalyzed esterification of succinic acid or its anhydride (B1165640) with ethanol (B145695). This reaction is a classic example of the Fischer-Speier esterification. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid (or anhydride) by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Ethanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol reactant is typically used. masterorganicchemistry.com
Key Reaction Parameters:
Reactants : Succinic anhydride is often preferred due to its higher reactivity compared to succinic acid.
Molar Ratio : A stoichiometric excess of ethanol (e.g., a 1:1.5 to 1:2.5 ratio of anhydride to ethanol) is employed to maximize the conversion of the starting material.
Catalyst : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective catalysts, typically used in concentrations of 0.5–1.5% by weight. masterorganicchemistry.com
Temperature : The reaction is generally conducted at elevated temperatures, often between 70–120°C, to achieve a reasonable reaction rate.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Starting Material | Succinic Anhydride or Succinic Acid | Anhydride is generally more reactive. | |
| Alcohol | Ethanol | Provides the ethoxy group of the final product. | |
| Molar Ratio (Anhydride:Ethanol) | 1:1.5 to 1:2.5 | Excess ethanol shifts equilibrium to favor product formation. | |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid (0.5-1.5 wt%) | Protonates the carbonyl to activate it for nucleophilic attack. | |
| Temperature | 70-120 °C | Balances reaction kinetics with minimizing side-product formation. |
The acetoacetic ester synthesis provides a versatile platform for creating substituted methyl ketones and can be adapted to produce analogues of this compound. libretexts.org This pathway involves the alkylation of the α-carbon of ethyl acetoacetate (B1235776), followed by further chemical transformations.
A relevant example is the synthesis of 4-(4-indolyl)-3-oxobutanoic acid derivatives. clockss.org In this process, the dianion of ethyl acetoacetate is generated using a strong base combination like sodium hydride (NaH) and butyllithium (B86547) (BuLi). This nucleophilic species then reacts with a suitable electrophile, such as a 5-halo-4-oxo-tetrahydroindole. The initial addition product readily undergoes dehydration and dehydrohalogenation to yield the stable aromatic indole (B1671886) structure linked to the 3-oxobutanoate moiety. clockss.org This strategy demonstrates how the core acetoacetate structure can be functionalized to build complex analogues.
Acid-Catalyzed Esterification of 4-Oxobutanoic Acid with Ethanol
Condensation and Addition Reactions
Carbon-carbon bond formation through condensation and addition reactions offers alternative routes to the butanoate skeleton, providing access to a wider range of structural analogues.
The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds. wikipedia.org It involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgnumberanalytics.com
While this compound itself is not a direct product of a standard Michael addition, its carbon backbone can be constructed using this strategy with an appropriate precursor. For instance, ethyl (2E)-4-oxo-2-butenoate can serve as a Michael acceptor. orgsyn.org A nucleophile, such as an enolate, can be added to the β-carbon of this unsaturated ester. This reaction establishes the C3-C4 bond of the butanoate chain. The resulting enolate intermediate is then protonated to give the 1,4-addition product. numberanalytics.com This approach is particularly valuable for creating analogues with substitutions at the C3 position. Asymmetric variants of the Michael addition, using chiral catalysts, can achieve high stereoselectivity in the synthesis of complex targets. numberanalytics.com
The aldol (B89426) condensation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond by reacting an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate. srmist.edu.inmagritek.com
A crossed aldol condensation can be envisioned to construct the 4-oxobutanoate (B1241810) framework. This would involve the reaction between the enolate of an ethyl ester, such as ethyl acetate, and a two-carbon electrophile like glyoxylic acid or its derivatives. researchgate.net For example, the synthesis of 4-oxo-2-butenoic acids has been achieved through a microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid. researchgate.net This creates the C2-C3 bond and establishes the 4-oxo acid skeleton. Subsequent reduction of the double bond and esterification would lead to the desired saturated ester.
Claisen and Dieckmann Condensations for Beta-Ketoesters
The Claisen and Dieckmann condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry, pivotal for the synthesis of β-ketoesters. This compound, also known as monoethyl succinate (B1194679), and its derivatives can be involved in or synthesized through variations of these reactions.
The Claisen condensation involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.org For the reaction to proceed, at least one of the esters must possess an α-hydrogen, making it enolizable. wikipedia.org The reaction is typically initiated by an alkoxide base that matches the alcohol portion of the ester to prevent transesterification. libretexts.orglibretexts.org The mechanism involves the deprotonation of the α-carbon to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. jove.com Subsequent elimination of an alkoxide group yields the β-keto ester. wikipedia.orgjove.com The driving force for this reaction is the formation of a highly resonance-stabilized enolate anion of the β-keto ester product. wikipedia.orgorganic-chemistry.org
A "crossed" Claisen condensation occurs between two different esters. libretexts.orglibretexts.org To obtain a single product and avoid a mixture of all four possible products, one of the esters should not have any α-hydrogens, making it non-enolizable. organic-chemistry.org
The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, where a diester reacts with a base to form a cyclic β-keto ester. wikipedia.orgwikipedia.orgnumberanalytics.com This reaction is particularly effective for the formation of stable 5- and 6-membered rings. wikipedia.orgnumberanalytics.comorganic-chemistry.org The mechanism is analogous to the Claisen condensation, involving the formation of an enolate at one ester terminus which then attacks the other ester carbonyl group within the same molecule. wikipedia.orgnumberanalytics.com Like the Claisen condensation, the reaction is driven by the formation of the stable enolate of the cyclic β-keto ester product. organic-chemistry.org
| Reaction | Description | Key Features |
| Claisen Condensation | Intermolecular reaction of two esters to form a β-keto ester. wikipedia.org | Requires a strong base and at least one enolizable ester. wikipedia.org |
| Dieckmann Condensation | Intramolecular reaction of a diester to form a cyclic β-keto ester. wikipedia.org | Forms 5- or 6-membered rings efficiently. wikipedia.orgnumberanalytics.com |
| Crossed Claisen Condensation | Condensation between two different esters. libretexts.orglibretexts.org | One ester is typically non-enolizable to ensure a single product. organic-chemistry.org |
Halogenation Strategies for Substituted Analogues
Halogenation of dicarboxylic acids like succinic acid and its monoesters, such as this compound, can be achieved through various methods, leading to the synthesis of halogenated analogues. These reactions often involve the substitution of a hydrogen atom, typically at the α-position to a carbonyl group, or decarboxylative halogenation.
One of the most well-known methods for the α-halogenation of carboxylic acids is the Hell-Volhardt-Zelinski (HVZ) reaction . This reaction involves treating a carboxylic acid with a halogen (bromine or chlorine) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). msu.edu The reaction proceeds via the formation of an acyl halide, which more readily enolizes than the parent carboxylic acid. The enol then reacts with the halogen to give the α-halogenated acyl halide, which can then be hydrolyzed to the final α-halogenated carboxylic acid. msu.edu While this method is effective for carboxylic acids, modifications are necessary for esters.
Decarboxylative halogenation , also known as the Hunsdiecker reaction and its variations, provides a route to organic halides by converting carboxylic acids into their corresponding halides with one less carbon atom. acs.orgnih.gov This process involves the cleavage of the carbon-carbon bond between the carboxyl group and the rest of the molecule, with the liberation of carbon dioxide. acs.orgnih.gov The reaction of the silver salt of a carboxylic acid with bromine is the classic Hunsdiecker reaction. Studies on dicarboxylic acids have shown that the outcome is dependent on the chain length. For instance, the bromodecarboxylation of adipic acid yields a significant amount of the corresponding dibromide. acs.org In the case of succinic acid, the yield of the dibromide product is noted to be 37%. acs.orgnih.gov
Substituted succinic acid halides can also be prepared and utilized in further synthetic transformations. google.com For example, an alkenyl succinic anhydride can be produced by reacting maleic anhydride with a high molecular weight olefin. google.com
Advanced Synthetic Transformations
Asymmetric Synthesis Routes and Chiral Induction
Asymmetric synthesis aims to create chiral molecules with a specific stereochemistry, a critical aspect in the synthesis of many biologically active compounds. For analogues of this compound, several strategies for asymmetric synthesis and chiral induction have been developed.
One approach involves the use of chiral catalysts in reactions that create stereocenters. For instance, palladium-based catalysts with chiral ligands like (R)-BINAP have been used for the asymmetric hydrogenation of α,β-unsaturated ketone precursors to generate chiral butanoic acid derivatives. Another example is the use of a dirhodium complex and a chiral phosphoric acid in a cooperative catalytic system for the three-component propargyloxylation reaction to produce chiral polyfunctionalized succinate derivatives with high enantioselectivity. chinesechemsoc.org
Enzymes are also powerful tools in asymmetric synthesis due to their high stereoselectivity. rsc.org They can be used for the kinetic resolution of racemic mixtures or for the stereoselective transformation of prochiral substrates. rsc.org For example, lipase (B570770) from Aspergillus niger has been used as a biocatalyst for the synthesis of kojic acid derivatives.
Another strategy involves the use of a chiral auxiliary . In this method, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. An example is the use of a chiral oxazolidine (B1195125) derived from norephedrine (B3415761) to protect an aldehyde group in a succinaldehyde (B1195056) ester. The addition of an organocuprate reagent then proceeds with high diastereoselectivity. tandfonline.com
A novel asymmetric synthetic route to S-(+)-2-amino-4-phosphonobutanoic acid has been described involving the cyclic condensation of ethyl-4-diethoxyphosphonyl-2-oxo-butanoate with a chiral amine, L-erythro-(+)-1,2-diphenyl-2-hydroxyethylamine, followed by reduction and hydrolysis. tandfonline.com
| Asymmetric Strategy | Example Application | Key Feature |
| Chiral Catalysis | Asymmetric hydrogenation of α,β-unsaturated ketones using a Pd/(R)-BINAP catalyst. | The catalyst creates a chiral environment, influencing the stereochemical outcome. |
| Enzymatic Synthesis | Lipase-catalyzed synthesis of kojic acid derivatives. | High stereoselectivity under mild conditions. rsc.org |
| Chiral Auxiliary | Use of a norephedrine-derived oxazolidine to direct organocuprate addition. tandfonline.com | The auxiliary controls the stereochemistry of the reaction. |
| Condensation with Chiral Reagents | Reaction of ethyl-4-diethoxyphosphonyl-2-oxo-butanoate with a chiral amine. tandfonline.com | The chirality of the reagent is transferred to the product. |
Organometallic Reagent Chemistry (e.g., Zincate Applications in Cross-Coupling)
Organometallic reagents are crucial in modern organic synthesis for the formation of carbon-carbon bonds. Cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, unite an organic electrophile with an organometallic nucleophile. wiley-vch.denih.gov
Organozinc reagents (R₂Zn or RZnX) are widely used in cross-coupling reactions due to their tolerance of a variety of functional groups. nih.gov They are generally less reactive than some other organometallics, which can be advantageous in certain applications. nih.gov In the context of succinate derivatives, organozinc reagents have been employed in highly enantioselective cross-coupling reactions. For example, secondary alkyl electrophiles, such as α-bromo amides, can be coupled with alkylzinc reagents in the presence of a nickel catalyst and a chiral ligand to produce enantioenriched products. nih.gov
The Negishi coupling , which utilizes organozinc reagents, is a powerful tool in C-C bond formation. wiley-vch.de The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation of the organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. wiley-vch.denih.gov
Recent advancements have focused on developing more sustainable and efficient cross-coupling methodologies. This includes performing reactions in aqueous media, which is challenging for many organometallic reagents due to their reactivity with water. wiley-vch.deresearchgate.net However, certain organozinc reagents have shown compatibility with aqueous conditions, particularly when using specific promoters or catalysts. nih.gov
Cycloaddition and Heterocycle Formation Pathways
Derivatives of this compound, particularly those with unsaturation, can participate in cycloaddition reactions to form cyclic and heterocyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent method for synthesizing cyclic 2,3-disubstituted succinic acids and their derivatives. tandfonline.com Maleic and fumaric esters are effective dienophiles in these reactions. tandfonline.com
[3+2] cycloaddition reactions are also valuable for constructing five-membered rings. For instance, the reaction of diazomethane (B1218177) with dimethyl dicyanofumarate initially forms a 4,5-dihydro-3H-pyrazole derivative through a [3+2] cycloaddition, which then tautomerizes to a more stable 1H-pyrazole. beilstein-journals.org
Furthermore, succinate derivatives can be precursors to various heterocycles. For example, tandem reactions involving nucleophilic addition and cyclization can lead to the formation of complex heterocyclic systems. mdpi.com The reaction of β-aroylacrylic acids, which share structural similarities with unsaturated succinate derivatives, with various nitrogen-containing nucleophiles can lead to a wide array of heterocyclic compounds. ias.ac.in
Reactivity with Nitrogen-Containing Nucleophiles
The carbonyl groups of this compound and its analogues are susceptible to attack by nucleophiles, including a variety of nitrogen-containing compounds. These reactions are fundamental to the synthesis of amides, imides, and various nitrogen-containing heterocycles.
The reaction of esters with amines to form amides is a classic transformation. More complex reactions can lead to the formation of heterocyclic structures. For example, β-aroylacrylic acids, which possess an α,β-unsaturated carbonyl system similar to some succinate derivatives, react with nitrogen nucleophiles like phenylhydrazine, 2-aminopyridine, and thiourea (B124793) to yield phenylhydrazones, pyridopyrimidines, and thiazole (B1198619) derivatives, respectively. ias.ac.in
The Vilsmeier reagent can be used to activate carbonyl compounds and facilitate cyclization reactions with nitrogen nucleophiles. For instance, the Vilsmeier cyclization of 2-azido acetophenones provides a route to 5-aryloxazole-4-carboxaldehydes. mdpi.com
The reactivity of nucleophiles in these reactions is influenced by factors such as their basicity and the electronic properties of the substrate. acs.org Tandem reactions involving nucleophilic addition and subsequent intramolecular cyclization are efficient strategies for building complex nitrogen-containing heterocycles from relatively simple starting materials. mdpi.com
Industrial Scale Synthetic Processes and Optimization
The industrial production of this compound, also known as monoethyl succinate, is intrinsically linked to the synthesis of its diester, diethyl succinate. The esterification of succinic acid with ethanol is a reversible, two-step reaction where this compound is the intermediate product. acs.org To achieve high yields and purity on an industrial scale, processes are optimized to drive the reaction equilibrium towards the final product, diethyl succinate, from which the monoester can be derived or its formation controlled. acs.org
Process Intensification through Reactive Distillation
Process intensification refers to the development of innovative equipment and techniques that offer significant benefits over conventional methods in terms of efficiency, cost, safety, and environmental impact. mdpi.comelsevier.com For the synthesis of succinate esters, reactive distillation (RD) is a prime example of process intensification. google.com
Reactive distillation is a multifunctional process that combines chemical reaction and distillation within a single vessel. google.comaiche.org This integration provides numerous advantages over the traditional sequence of a reactor followed by a separation column. By continuously removing water, a byproduct of the esterification, the chemical equilibrium is shifted, thereby overcoming thermodynamic limitations and driving the reaction toward completion. google.comgoogle.com This leads to higher reactant conversion, improved product selectivity by minimizing side reactions, and potential energy savings by utilizing the exothermic heat of reaction for vaporization. google.comaiche.org
In the industrial synthesis of diethyl succinate, a continuous reactive distillation process is employed. Typically, a mixture of succinic acid and excess ethanol is fed into the upper part of the column, which contains a fixed-bed acidic catalyst. google.com Additional ethanol is fed into a lower port of the column. google.com As the reaction proceeds, the heavier products, monoethyl succinate and diethyl succinate, move down the column, while the more volatile components, water and ethanol, move up and are removed as distillate. This process can achieve succinic acid conversions greater than 99% and produce diethyl succinate with a purity exceeding 98%. aiche.org
Pilot-scale studies have demonstrated the feasibility and efficiency of this process. For instance, experiments in a pilot-scale column at pressures ranging from 4 to 80 psig have shown conversions of over 99%. aiche.org The successful modeling of these systems using simulation software like Aspen Plus further supports the design and optimization of commercial-scale operations. aiche.org
Summary of Reactive Distillation Process for Diethyl Succinate Synthesis
| Parameter | Description | Achieved Results | Source |
|---|---|---|---|
| Process | Continuous reactive distillation combining reaction and separation in a single column. | Overcomes equilibrium limitations of the esterification reaction. | google.comaiche.org |
| Feed | Succinic acid and excess ethanol fed into the column containing a catalyst. | Continuous removal of water drives the reaction to completion. | google.com |
| Conversion | Succinic acid conversion rate. | >99% | aiche.org |
| Purity | Purity of the bottom product, diethyl succinate. | >98.5% | aiche.org |
| Pressure | Operating pressure range in pilot-scale experiments. | 4 to 80 psig | aiche.org |
Catalyst Selection and Reaction Condition Optimization
The efficiency of this compound and diethyl succinate synthesis is highly dependent on the choice of catalyst and the optimization of reaction conditions such as temperature, pressure, and reactant molar ratios.
Catalyst Selection A variety of catalysts have been investigated, ranging from traditional homogeneous mineral acids to more environmentally benign heterogeneous catalysts and ionic liquids.
Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) is a traditional catalyst for esterification. google.com However, its use is associated with equipment corrosion, significant wastewater generation, and complex post-treatment processes. google.com Other homogeneous catalysts like p-toluenesulfonic acid have been shown to yield better results (85-87% yield) with higher product purity and less corrosion compared to sulfuric acid (72-75% yield). google.com
Heterogeneous Catalysts: Solid acid catalysts are preferred in industrial applications due to their ease of separation from the reaction mixture, reusability, and reduced environmental impact. Macroporous ion-exchange resins, such as Amberlyst-15, are effective for the esterification of succinic acid. acs.org Studies using Amberlyst-15 have been conducted at temperatures between 78 and 120 °C with catalyst concentrations of 1 to 5 wt%, providing kinetic data essential for reactor design. acs.org Zeolites, such as D-Hβ, have also demonstrated high activity, achieving 99% conversion of succinic acid with 98-99% selectivity for diethyl succinate under microwave irradiation. researchgate.net Bifunctional catalysts like Pd/Al₂O₃ are used when starting from maleic anhydride, which undergoes simultaneous hydrogenation and esterification.
Ionic Liquids: Brønsted acidic pyridine (B92270) ionic liquids have been explored as catalysts, showing high activity and selectivity. google.com They can be reused after simple separation, offering a greener synthesis route and reducing manufacturing costs. google.com
Reaction Condition Optimization Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time.
Temperature: The reaction temperature is a critical factor. For esterification with Amberlyst-15, temperatures are typically maintained between 78 and 120 °C. acs.org In processes starting from maleic anhydride, higher temperatures of 90–160°C are employed.
Reactant Ratio: An excess of ethanol is generally used to shift the equilibrium towards the products. Molar ratios of ethanol to succinic acid can be as high as 15:1 in some process configurations. google.com
Pressure: While many esterification reactions are carried out at atmospheric pressure, certain processes, particularly those involving gaseous reactants like the hydrogenation of maleic anhydride, are performed under elevated pressure (e.g., 4–10 MPa of CO₂).
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can significantly accelerate the reaction. researchgate.netmdpi.com For example, with sulfuric acid as a catalyst, quantitative conversion of succinic acid and yield of diethyl succinate can be achieved in a continuous flow microwave reactor with a residence time of about 320 seconds. mdpi.commdpi.com
Comparison of Catalytic Systems for Succinate Ester Synthesis
| Catalyst | Catalyst Type | Starting Material | Key Reaction Conditions | Conversion/Yield | Source |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid | Homogeneous | Succinic Acid | N/A | 85-87% yield | google.com |
| Concentrated H₂SO₄ | Homogeneous | Succinic Acid | N/A | 72-75% yield | google.com |
| Amberlyst-15 | Heterogeneous (Ion-Exchange Resin) | Succinic Acid | T: 78-120 °C; Catalyst: 1-5 wt% | Kinetically modeled | acs.org |
| D-Hβ Zeolite | Heterogeneous (Zeolite) | Succinic Acid | Microwave irradiation | 99% conversion; 98-99% selectivity | researchgate.net |
| Pd/Al₂O₃ | Heterogeneous (Bifunctional) | Maleic Anhydride | T: 90–160°C; P: 4–10 MPa (CO₂) | >99% yield (for dimethyl succinate) | |
| Pyridine Ionic Liquid | Homogeneous (Ionic Liquid) | Succinic Acid | T: 60-70 °C; Time: 2-3 h | High activity and selectivity | google.com |
Chemical Reactivity and Transformation Studies of 4 Ethoxy 4 Oxobutanoate
Fundamental Reaction Types
4-Ethoxy-4-oxobutanoate is a bifunctional molecule containing both an ester and a carboxylic acid group, which dictates its chemical reactivity. It can undergo a variety of reactions, including oxidation, reduction, substitution, and hydrolysis.
Oxidation Reactions and Product Characterization
The aliphatic chain of this compound can be oxidized to yield dicarboxylic acid derivatives. This transformation typically involves strong oxidizing agents that can cleave carbon-carbon bonds or oxidize methylene (B1212753) groups. Common oxidizing agents for such reactions include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The oxidation of the butanoate backbone leads to the formation of succinic acid derivatives. The specific products depend on the reaction conditions and the strength of the oxidizing agent used.
Kinetic studies on the oxidation of related 4-oxoacids reveal that the reaction is first-order with respect to the oxoacid, the oxidant, and H+ ions. indianchemicalsociety.comresearchgate.netderpharmachemica.comscholarsresearchlibrary.com The process is often catalyzed by the presence of certain transition metal ions or chelating agents. derpharmachemica.comscholarsresearchlibrary.comniscpr.res.in Product analysis of these reactions often identifies the corresponding cleaved carboxylic acids, such as benzoic acid when starting from 4-oxo-4-phenylbutanoic acid, confirming the cleavage of the carbon chain. indianchemicalsociety.comscholarsresearchlibrary.com
Table 1: Summary of Oxidation Reactions
| Reactant | Oxidizing Agent(s) | Typical Products | Source(s) |
|---|---|---|---|
| This compound | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Succinic acid derivatives | |
| 4-Oxoacids (analogs) | Imidazolium (B1220033) fluorochromate (IFC), N-Bromosaccharin | Cleaved carboxylic acids | indianchemicalsociety.comresearchgate.net |
Reduction Reactions to Alcohol Derivatives
The carboxyl group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents. The most common and effective reagents for this purpose are lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). chemistrysteps.com LiAlH4 is a particularly strong reducing agent capable of reducing esters and carboxylic acids to primary alcohols. chemistrysteps.commasterorganicchemistry.com NaBH4, while milder, is also used for the reduction of carbonyl compounds. chemistrysteps.comyoutube.com
The reduction of this compound specifically yields 4-hydroxy-4-ethoxybutanoic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the electrophilic carbonyl carbon. libretexts.org For esters, this typically involves two hydride additions, initially forming an aldehyde intermediate which is then further reduced to the primary alcohol. chemistrysteps.com
Table 2: Summary of Reduction Reactions
| Reactant | Reducing Agent(s) | Major Product | Source(s) |
|---|---|---|---|
| This compound | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | 4-hydroxy-4-ethoxybutanoic acid | |
| Esters (general) | Lithium aluminum hydride (LiAlH4) | Primary alcohols | chemistrysteps.commasterorganicchemistry.com |
| Ketones (general) | Sodium borohydride (NaBH4) | Secondary alcohols | chemistrysteps.comyoutube.com |
Substitution Reactions of the Ethoxy Moiety
The ethoxy group of the ester functional group in this compound can be replaced by other nucleophiles through a nucleophilic acyl substitution reaction. This process, often referred to as transesterification when the nucleophile is another alcohol, allows for the modification of the ester group. masterorganicchemistry.com
Under basic conditions, nucleophiles such as other alkoxides (e.g., sodium methoxide), amines, or thiols can attack the carbonyl carbon, leading to the displacement of the ethoxy group. masterorganicchemistry.com The reaction equilibrium can be driven towards the desired product by using a large excess of the incoming nucleophile. masterorganicchemistry.com This type of reaction is fundamental in organic synthesis for converting an ester into another ester, an amide, or a thioester, thereby creating a variety of butanoic acid derivatives.
Hydrolysis and Decarboxylation Mechanisms
The ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org
Base-promoted hydrolysis (saponification): This involves the use of a stoichiometric amount of a strong base, like sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming succinic acid and ethanol (B145695) after an acidic workup. libretexts.org
Acid-catalyzed hydrolysis: This is an equilibrium process, representing the reverse of Fischer esterification. It requires a strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. libretexts.org
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a reaction that occurs readily in β-keto acids upon heating. aklectures.commasterorganicchemistry.com However, this compound is a γ-keto ester. After hydrolysis to the corresponding γ-keto acid (4-oxobutanoic acid), it does not undergo facile decarboxylation under the same conditions as β-keto acids. The mechanism for β-keto acid decarboxylation involves a cyclic, concerted transition state that is not possible for γ-keto acids. masterorganicchemistry.com While harsh conditions can lead to decarboxylation, it is not a characteristic reaction of this compound under standard laboratory conditions. nih.gov
Mechanistic Investigations of Key Transformations
The mechanisms of the reactions involving this compound and its structural analogs, particularly 4-oxoacids, have been the subject of detailed kinetic studies. The oxidation of 4-oxoacids has been extensively investigated to elucidate the nature of the reactive species and the transition state.
Studies on the oxidation of 4-oxo-4-phenylbutanoic acid and other substituted analogs by various oxidizing agents like imidazolium fluorochromate (IFC) and N-bromosaccharin consistently show that the reactions follow first-order kinetics with respect to the substrate, the oxidant, and the acid catalyst (H+). indianchemicalsociety.comresearchgate.netscholarsresearchlibrary.com The positive effect of the acid catalyst suggests that the protonated form of the oxidant is the active oxidizing species. derpharmachemica.com For instance, in oxidations involving N-halo compounds, the reactive species is proposed to be the hypobromous acidium ion (H2O+Br). researchgate.net
Biocatalysis and Enzymatic Transformations Involving 4 Ethoxy 4 Oxobutanoate
Enzyme-Catalyzed Reactions
Enzyme-catalyzed reactions are at the forefront of producing enantiomerically pure compounds. mdpi.com For substrates like 4-ethoxy-4-oxobutanoate, the principal enzymatic reactions involve oxidoreductases, such as ketoreductases and alcohol dehydrogenases, for asymmetric reductions, and transaminases for the synthesis of chiral amines. acs.orgmbl.or.kr
The asymmetric reduction of prochiral ketones to chiral alcohols is a key application of biocatalysis. psu.edursc.org This transformation is particularly valuable for producing optically active hydroxy esters from the corresponding β- or γ-keto esters. psu.edu The enzymes involved, primarily ketoreductases and alcohol dehydrogenases, require a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. google.com
Ketoreductases (KREDs) are highly effective biocatalysts for the asymmetric reduction of ketone substrates to optically active alcohols. mdpi.com These enzymes are dependent on a reduced cofactor, typically NADPH, which makes cofactor regeneration a critical component for economic viability. mdpi.commdpi.com A common and efficient method for this is the enzyme-coupled system using glucose dehydrogenase (GDH). mdpi.commdpi.comfrontiersin.org In this system, GDH oxidizes glucose to gluconic acid, which simultaneously regenerates the NADPH consumed by the KRED. mdpi.comthieme-connect.com
This dual-enzyme system has been successfully applied to the reduction of various keto esters. mdpi.comfrontiersin.org For instance, a system comprising an immobilized ketoreductase from Hansenula polymorpha and a glucose dehydrogenase from Bacillus megaterium was developed for the asymmetric reduction of keto esters. mdpi.com While specific studies focusing exclusively on this compound are limited, extensive research on analogous substrates like ethyl 4-chloro-3-oxobutanoate demonstrates the system's efficacy. The reduction of this substrate to ethyl (R)-4-chloro-3-hydroxybutanoate was achieved with high optical purity (99% ee) and a yield of 90.5% using a whole-cell system co-expressing an NADPH-dependent reductase and a glucose dehydrogenase. nih.gov This highlights the potential of KRED/GDH systems for the efficient and stereoselective reduction of this compound.
| Substrate | Enzyme System | Key Findings | Reference |
| Ethyl-2-methylacetoacetate | Immobilized KRED (Hansenula polymorpha) and GDH (Bacillus megaterium) | Complete conversion; system was reusable for 18 batch cycles with minimal activity loss. | mdpi.com |
| Ethyl 4-chloro-3-oxobutanoate | Co-expressed aldehyde reductase and GDH in E. coli | Achieved 90.5% product yield with 99% enantiomeric excess (ee) for the (R)-alcohol. | nih.gov |
| General Keto Esters | Isolated Ketoreductases with GDH | Enables highly concentrated, robust, and economical processes for producing chiral alcohols. | researchgate.net |
Alcohol dehydrogenases (ADHs) are another major class of oxidoreductases used for the asymmetric reduction of ketones to chiral alcohols. acs.orgnih.gov Like KREDs, ADHs are cofactor-dependent and are often used in systems that facilitate cofactor recycling. mdpi.comfrontiersin.org Various ADHs from microorganisms such as Clostridium acetobutylicum, Leifsonia sp., and Thermoanaerobium brockii have demonstrated high performance in the reduction of a wide range of keto esters. thieme-connect.comnih.govgoogle.com
ADHs can exhibit high enantioselectivity, producing either (R)- or (S)-alcohols depending on the specific enzyme used. nih.gov For example, an ADH from Leifsonia sp. S749 was shown to reduce various ketones and keto esters with high enantiomeric excess. nih.gov A notable application is the reduction of ethyl 4-chloro-3-oxobutanoate, a close analog of this compound, to produce the corresponding chiral hydroxy ester, a valuable pharmaceutical intermediate. frontiersin.orgnih.gov The use of a co-substrate like 2-propanol can sometimes serve as the hydride source, allowing the ADH itself to regenerate the NADH cofactor without needing a separate enzyme like GDH. nih.gov
| Enzyme Source | Substrate(s) | Key Findings | Reference |
| Clostridium acetobutylicum ADH | Various keto esters | Exceptionally well-performing in keto ester reduction; used a glutamate (B1630785) dehydrogenase for cofactor regeneration. | thieme-connect.com |
| Leifsonia sp. S749 ADH | Phenyl trifluoromethyl ketone, acetophenone, keto esters | Catalyzed enantioselective reduction of various ketones with high e.e. (>99%); used 2-propanol for NADH regeneration. | nih.gov |
| Horse Liver ADH (HLADH) | 1-(2,6-dichloro-3-fluorophenyl)ethanone | Catalyzed the selective reduction to the (S)-alcohol. | google.com |
Whole-cell biocatalysis utilizes intact microorganisms, such as baker's yeast (Saccharomyces cerevisiae), to perform chemical transformations. psu.edumdpi.com This approach is often advantageous as it avoids the need for enzyme purification and provides an endogenous system for cofactor regeneration, typically using glucose from the cell's metabolism. psu.edumdpi.comnih.gov
Baker's yeast is a cheap, readily available, and easy-to-handle biocatalyst for the reduction of keto esters. kyoto-u.ac.jp However, the stereoselectivity of these reductions can be highly dependent on the substrate structure. kyoto-u.ac.jp For instance, while the reduction of ethyl 3-oxobutanoate with baker's yeast yields the corresponding (S)-hydroxy ester with high enantiomeric excess, the reduction of methyl 3-oxopentanoate (B1256331) results in the (R)-hydroxy ester with a lower e.e. kyoto-u.ac.jp
Specifically concerning this compound, research has shown that its reduction by baker's yeast is not stereoselective. kyoto-u.ac.jp In contrast, the reduction of a structurally similar compound, ethyl 4-t-butoxy-3-oxobutanoate, yields the (S)-3-hydroxy ester with a high enantiomeric excess of 99%. kyoto-u.ac.jp This demonstrates that small changes in the substrate's ester group can significantly impact the stereochemical outcome of the yeast-mediated reduction. Furthermore, studies on ethyl levulinate (ethyl 4-oxopentanoate) showed that it can be stereospecifically reduced to (+)-(S)-ethyl 4-hydroxypentanoate (B1260314) with over 95% optical purity, though the chemical yield may be low. rsc.org The yield in yeast-mediated reductions of oxo-esters can be limited by factors such as hydrolysis of the ester substrate and product by yeast enzymes. nih.gov
Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. mbl.or.krworktribe.com These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine (B41738) or an amino acid) to a ketone acceptor. mbl.or.kr This method is highly attractive for producing enantiomerically pure amines, which are crucial intermediates for many pharmaceuticals. mbl.or.kruni-greifswald.de
While direct transamination of this compound is not widely documented, the feasibility of this reaction can be inferred from studies on analogous compounds. For example, a biocatalytic cascade has been developed for the synthesis of (S)-4-aminopentanoic acid from levulinic acid (the carboxylic acid corresponding to this compound). nih.gov This process utilized a transaminase to convert the ketone into the desired chiral amine. nih.gov The reaction equilibrium, which can be unfavorable, is often shifted by using a smart co-product removal strategy, such as using isopropylamine as the amino donor to generate acetone (B3395972), which is easily removed. nih.gov This suggests a viable biocatalytic route where this compound could be converted into ethyl 4-aminobutanoate, a valuable chiral building block.
Asymmetric Reductions of Oxo-Esters
Alcohol Dehydrogenase (ADH) Applications
Cofactor Regeneration Strategies in Biocatalytic Systems
The high cost of nicotinamide cofactors (NADH and NADPH) necessitates their efficient regeneration for the industrial application of ketoreductases and alcohol dehydrogenases. mdpi.commdpi.com Several strategies have been developed to recycle the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form. researchgate.netgoogle.com
The most common method is the enzyme-coupled approach , where a second enzyme and a sacrificial co-substrate are used. frontiersin.org The glucose/glucose dehydrogenase (GDH) system is widely employed for both NADH and NADPH regeneration due to its high catalytic activity and the low cost of glucose. mdpi.commdpi.comfrontiersin.org The irreversible oxidation of glucose to gluconic acid or gluconolactone (B72293) effectively drives the ketone reduction reaction forward. mdpi.comthieme-connect.com
Another strategy is the substrate-coupled approach , where the enzyme used for the primary reduction also catalyzes the oxidation of a sacrificial alcohol co-substrate, such as 2-propanol. acs.orgnih.gov This eliminates the need for a second enzyme system. The resulting acetone co-product is volatile and can be easily removed to shift the reaction equilibrium. acs.org
In whole-cell biotransformations , the host organism's own metabolic pathways are exploited for in-situ cofactor regeneration. mdpi.comnih.gov The addition of a simple carbon source like glucose to the reaction medium fuels the cell's metabolism, which naturally regenerates the required NADPH or NADH. psu.edunih.gov
Enzyme Engineering and Directed Evolution for Enhanced Performance
Enzyme engineering and directed evolution are powerful techniques used to enhance the catalytic efficiency, stability, and substrate specificity of enzymes. These strategies have been applied to improve the synthesis and transformation of succinates, including this compound.
Directed evolution has been successfully employed to improve the activity of enzymes for succinate (B1194679) biosynthesis. For instance, the activity of propionyl-CoA carboxylase (PCC) was enhanced 94-fold for the synthesis of succinate from acetyl-CoA through directed evolution. nih.gov This highlights the potential of engineering enzymes to create more efficient pathways for producing succinate and its derivatives.
In another example, directed evolution of toluene (B28343) ortho-monooxygenase (TOM) from Burkholderia cepacia G4 led to variants with enhanced activity. asm.org While not directly acting on this compound, this demonstrates how directed evolution can be used to create biocatalysts with improved performance for specific reactions, a principle applicable to enzymes involved in the metabolism of succinate esters. The process often involves creating mutant libraries and screening for desired properties. researchgate.net For example, a mutant library of toluene ortho-monooxygenase was created to enhance its activity for naphthalene (B1677914) oxidation, with the V106A variant showing a six-fold increase in activity. asm.org
The evolution of E. coli to utilize monomethyl succinate as a sole carbon source provides another relevant case study. This was achieved through mutations in the promoter region of the ybfF gene, which encodes an esterase, leading to its increased expression. researchgate.net This demonstrates how evolutionary pressure can select for genetic modifications that enhance the metabolic capabilities of an organism for specific esters.
These examples underscore the potential of enzyme engineering and directed evolution to develop highly efficient biocatalysts for the production and modification of this compound. By tailoring enzyme properties, it is possible to overcome limitations of wild-type enzymes and design more robust and productive biocatalytic processes.
Table 1: Examples of Enzyme Engineering and Directed Evolution for Succinate-Related Compounds
| Enzyme/Organism | Target Reaction/Substrate | Engineering Strategy | Outcome |
| Propionyl-CoA carboxylase (PCC) | Succinate synthesis from acetyl-CoA | Directed Evolution | 94-fold improvement in activity nih.gov |
| Toluene ortho-monooxygenase (TOM) | Naphthalene oxidation | Directed Evolution (V106A variant) | Six-fold higher activity asm.org |
| E. coli | Monomethyl succinate utilization | Laboratory Evolution | Growth on monomethyl succinate as sole carbon source researchgate.net |
Biocatalysis in Non-Conventional Media (e.g., Deep Eutectic Solvents)
The use of non-conventional media, particularly deep eutectic solvents (DESs), has emerged as a promising strategy in biocatalysis to enhance enzyme stability, activity, and substrate solubility. nih.govnih.govmdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. nih.gov They offer advantages such as low cost, easy preparation, and biodegradability. nih.gov
For reactions involving esters similar to this compound, DESs have shown significant benefits. For instance, in the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate by recombinant E. coli, the use of a choline (B1196258) chloride:glycerol (B35011) (ChCl:Gly) DES improved cell permeability and product yield. researchgate.net Similarly, the reduction of 2-hydroxyacetophenone (B1195853) to (R)-1-phenyl-1,2-ethanediol using Kurthia gibsonii SC0312 cells was enhanced in a ChCl:1,4-butanediol DES, achieving a high yield and optical purity. researchgate.net
The primary advantages of using DESs in biocatalysis include:
Increased Substrate Solubility: Many organic substrates have low solubility in aqueous media, which can limit reaction rates. DESs can often dissolve these substrates to a greater extent. nih.gov
Enhanced Enzyme Stability and Activity: Enzymes can exhibit higher stability and activity in DESs compared to traditional organic solvents. nih.gov
Improved Product Yield and Selectivity: The unique solvent properties of DESs can lead to higher product conversions and enantioselectivity in biocatalytic reactions. researchgate.netresearchgate.net
Potential for Greener Processes: DESs are often derived from renewable resources and are biodegradable, aligning with the principles of green chemistry. mdpi.com
However, a major challenge associated with DESs is their high viscosity, which can create mass transfer limitations. mdpi.com Despite this, their application in biocatalysis continues to grow, offering a viable alternative to conventional aqueous and organic solvent systems for reactions involving compounds like this compound.
Table 2: Application of Deep Eutectic Solvents in Biocatalysis of Related Esters
| Enzyme/Organism | Substrate | Deep Eutectic Solvent (DES) | Key Finding |
| Recombinant E. coli CCZU-T15 | Ethyl 4-chloro-3-oxobutanoate | Choline chloride:glycerol (ChCl:Gly) | Improved cell permeability and product yield researchgate.net |
| Kurthia gibsonii SC0312 | 2-Hydroxyacetophenone | Choline chloride:1,4-butanediol (ChCl:1,4-BD) | 80% yield with >99% optical purity researchgate.net |
Computational and Theoretical Chemistry of 4 Ethoxy 4 Oxobutanoate
Molecular Structure and Conformation Analysis
The three-dimensional arrangement of atoms and the rotational flexibility of bonds in 4-Ethoxy-4-oxobutanoate are crucial for understanding its chemical behavior. Computational chemistry offers powerful tools to explore these aspects.
Geometry Optimization Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed for geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.comgoogle.com For molecules like this compound, DFT calculations, often using functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy that often compares well with experimental data. researchgate.netaps.org The choice of basis set, such as 6-311++G(d,p), is critical for obtaining reliable results. researchgate.net These calculations can identify the most stable conformer of the molecule by minimizing its total energy.
Table 1: Representative Theoretical Bond Lengths and Angles for a Butanoic Acid Derivative
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C=O | ~1.2 Å |
| C-O | ~1.3 Å | |
| C-C | ~1.5 Å | |
| Bond Angle | O=C-O | ~120° |
| C-C-C | ~110° |
Note: The values presented are generalized for a butanoic acid derivative and may vary slightly for this compound. Actual values would be obtained from specific DFT calculations on the target molecule.
Force Field Methods (MM2, OPLS) for Conformational Studies
Force field methods, also known as molecular mechanics (MM), offer a computationally less intensive alternative to quantum mechanical calculations for studying large molecules and their conformational landscapes. wustl.edu These methods treat molecules as a collection of atoms held together by springs, and the potential energy is calculated as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions. uni-muenchen.de
Force fields like MM2 and Optimized Potentials for Liquid Simulations (OPLS) are parameterized to reproduce experimental or high-level quantum mechanical data for specific classes of molecules. wustl.edunih.gov For this compound, these methods can be used to perform a conformational search, systematically exploring the potential energy surface as a function of rotatable bonds to identify low-energy conformers. nih.gov The flexibility of the ethyl group and the succinate (B1194679) backbone allows for multiple possible conformations, and force field calculations can provide valuable insights into their relative stabilities.
Electronic Structure and Reactivity Descriptors
The distribution of electrons within this compound governs its reactivity. Computational methods provide a detailed picture of the electronic structure, helping to predict how the molecule will behave in chemical reactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxyl and ester groups, which have lone pairs of electrons. The LUMO is expected to be centered on the carbonyl carbons, which are electrophilic. The analysis of these orbitals provides insights into the sites of electrophilic and nucleophilic attack.
Table 2: Calculated Quantum Chemical Descriptors for a Related Butanoic Acid Derivative
| Parameter | Definition | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies |
| Energy Gap (ΔE) | ELUMO - EHOMO | Varies |
| Ionization Potential (I) | -EHOMO | Varies |
| Electron Affinity (A) | -ELUMO | Varies |
| Electronegativity (χ) | (I+A)/2 | Varies |
| Chemical Hardness (η) | (I-A)/2 | Varies |
Note: The values are dependent on the specific molecule and the level of theory used for the calculation.
Natural Bond Orbital (NBO) Analysis for Hyper-conjugation and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a molecule into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.deq-chem.com This method provides a quantitative description of bonding in terms of Lewis structures and allows for the analysis of charge delocalization and hyperconjugative interactions. researchgate.netdergipark.org.tr
Hyperconjugation involves the interaction of filled (donor) orbitals with empty (acceptor) orbitals. In this compound, significant hyperconjugative interactions can occur between the lone pairs on the oxygen atoms and the antibonding orbitals of adjacent C-C and C=O bonds. uba.ar These interactions lead to a stabilization of the molecule and a delocalization of electron density. uni-muenchen.de NBO analysis quantifies the energy of these interactions, providing a measure of their importance. uba.ar The analysis also provides natural atomic charges, which offer a more chemically intuitive picture of the charge distribution than Mulliken charges. q-chem.com
Electrostatic Potential (ESP) Calculations
Electrostatic Potential (ESP) calculations are a pivotal tool in computational chemistry for understanding the charge distribution within a molecule. By calculating the ESP, a three-dimensional map is generated that illustrates the electrostatic landscape across the molecule's surface. This map is crucial for predicting how a molecule will interact with other chemical species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack.
The ESP surface of this compound reveals distinct regions of positive, negative, and neutral potential. Typically, areas with a high concentration of electrons, such as those around the oxygen atoms of the carboxyl and ester groups, exhibit a negative potential (often colored red or yellow). These sites are electron-rich and represent likely points for electrophilic attack. Conversely, regions with lower electron density, particularly around the hydrogen atoms, display a positive potential (colored blue) and are susceptible to nucleophilic attack. Computational software, such as Gaussian, can be employed to generate these electrostatic potential surfaces, providing predictive insights into the molecule's reactivity. For instance, the analysis of the ESP map helps in predicting how this compound might orient itself when approaching other molecules or binding to an active site of an enzyme.
The potential is mapped onto an isoelectron density surface, providing a clear visual representation of the charge distribution. researchgate.net The table below summarizes the typical color-coding scheme used in ESP maps and its implication for the reactivity of this compound.
| Color Region | Potential | Electron Density | Predicted Interaction | Location on this compound |
| Red | Most Negative | High | Site for Electrophilic Attack | Oxygen atoms of C=O groups |
| Blue | Most Positive | Low | Site for Nucleophilic Attack | Hydrogen atom of the carboxylic acid |
| Green/Yellow | Intermediate | Moderate | --- | Carbon backbone |
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and validating the spectroscopic properties of molecules. By simulating spectra theoretically, researchers can assign experimental bands with greater confidence, understand the electronic and vibrational nature of the molecule, and interpret complex spectral data.
Theoretical Infrared and Raman Spectra
Theoretical vibrational spectra, including Infrared (IR) and Raman, can be calculated using quantum chemical methods, most notably Density Functional Theory (DFT). researchgate.net These calculations provide the vibrational frequencies and intensities of a molecule's normal modes. semanticscholar.org For this compound, DFT calculations, often using functionals like B3LYP, can predict the wavenumbers associated with key functional group vibrations, such as the stretching of the C=O bonds in the carboxylic acid and ester groups, C-O stretching, and the various C-H bending and stretching modes. researchgate.net
The comparison between theoretical and experimental spectra is a powerful validation tool. While a perfect match is rare due to the calculations often being performed on a single molecule in the gas phase (whereas experiments are typically in solid or liquid phase), the predicted frequencies are usually scaled by an empirical factor to improve agreement with experimental data. nih.gov This combined approach allows for unambiguous assignment of the observed spectral bands. researchgate.net
Below is a table of predicted vibrational modes for a butanoic acid derivative, which serves as an illustrative example for this compound.
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid (-COOH) | ~3500 - 3700 |
| C-H Stretch | Alkyl (-CH₂, -CH₃) | ~2900 - 3100 |
| C=O Stretch | Carboxylic Acid (-COOH) | ~1750 - 1770 |
| C=O Stretch | Ester (-COOR) | ~1720 - 1740 |
| C-O Stretch | Carboxylic Acid/Ester | ~1200 - 1300 |
| O-H Bend | Carboxylic Acid (-COOH) | ~1400 - 1440 |
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules, which allows for the prediction of UV-Vis absorption spectra. faccts.de This technique computes the excitation energies (the energy difference between the ground and excited states) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and identify the nature of the electronic transitions involved (e.g., n→π* or π→π*). The accuracy of these predictions is often highly dependent on the choice of functional and the inclusion of solvent effects. d-nb.info Since UV-Vis spectra are typically measured in solution, employing a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that can be reliably compared to experimental data. mdpi.com The output of a TD-DFT calculation provides a list of excited states, their energies, and oscillator strengths, which can then be plotted to generate a theoretical spectrum. gaussian.com
The following table shows a hypothetical output from a TD-DFT calculation for a molecule like this compound.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| 1 | 4.85 | 255.6 | 0.0015 | HOMO -> LUMO |
| 2 | 5.98 | 207.3 | 0.1200 | HOMO-1 -> LUMO |
| 3 | 6.52 | 190.1 | 0.0080 | HOMO -> LUMO+1 |
Non-Covalent Interactions and Intermolecular Forces
The study of non-covalent interactions (NCIs) is essential for understanding the supramolecular chemistry, crystal packing, and biological interactions of this compound. Computational methods provide profound insights into the nature and strength of these forces.
Hydrogen Bonding and Van der Waals Interactions
Computational chemistry allows for the detailed analysis of intermolecular forces such as hydrogen bonds and van der Waals interactions. researchgate.net In the case of this compound, the carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O group). The ester group's oxygen atoms can also act as hydrogen bond acceptors.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a powerful computational technique used to visualize and characterize non-covalent interactions. dergipark.org.tr It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG function is plotted against the electron density, multiplied by the sign of the second eigenvalue of the Hessian matrix of the density, to distinguish between different interaction types. dergipark.org.tr
This analysis generates 3D plots of low-gradient, low-density regions that correspond to NCIs. These regions are color-coded to differentiate the interaction type:
Blue: Indicates strong, attractive interactions, such as hydrogen bonds.
Green: Represents weak, delocalized van der Waals interactions.
Red: Signifies strong, repulsive interactions (steric clashes), often found within rings or crowded molecular regions.
For this compound, RDG analysis would visualize the hydrogen bonds formed by the carboxylic acid group as distinct blue-colored surfaces between interacting molecules. dergipark.org.tr Weaker van der Waals interactions involving the ethyl chain and hydrocarbon backbone would appear as broader, green-colored regions, providing a comprehensive picture of the intermolecular forces governing the system. researchgate.net
Molecular Modeling and Docking Studies with Biological Targets
Computational methods, particularly molecular modeling and docking, are instrumental in elucidating the potential biological activity of small molecules like this compound by predicting their binding affinity and interaction patterns with protein targets. While extensive dedicated docking studies on this compound are not widely published, valuable insights can be drawn from available crystallographic data.
A significant piece of evidence for the interaction of this compound with a biological target comes from the Protein Data Bank (PDB). The crystal structure of a PET-degrading cutinase mutant from Ideonella sakaiensis has been resolved in a complex with monoethyl succinate (a synonym for this compound), under the PDB ID 5ZRR . rcsb.orgnih.gov This provides direct, high-resolution experimental data on how the molecule binds within the active site of an enzyme.
The analysis of the 5ZRR crystal structure reveals specific interactions between this compound and the amino acid residues of the cutinase. These interactions are crucial for the stable binding of the molecule. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions.
Detailed Interaction Data from PDB ID: 5ZRR
The following table summarizes the key interacting residues of the PET-degrading cutinase with this compound and the nature of their interactions.
| Interacting Residue | Interaction Type(s) |
| SER 161 | Hydrogen Bond |
| GLN 162 | Hydrogen Bond |
| HIS 238 | Hydrogen Bond |
| ILE 209 | Hydrophobic Interaction |
| MET 162 | Hydrophobic Interaction |
This data is derived from the analysis of the 5ZRR PDB entry.
These interactions highlight the role of both polar and non-polar residues in anchoring the this compound molecule within the enzyme's binding pocket. The hydrogen bonds, particularly with key residues like Serine and Histidine, are often critical for the catalytic function of enzymes, suggesting that this compound can act as a substrate or an inhibitor.
While the 5ZRR structure provides a concrete example of interaction, the principles of molecular docking can be applied to predict the binding of this compound to other relevant biological targets. For instance, its structural similarity to succinic acid suggests it could potentially interact with enzymes involved in cellular metabolism where succinate is a substrate or regulator. evitachem.com Computational tools like AutoDock Vina and GROMACS are often employed for such predictive studies, allowing for the calculation of binding energies and the simulation of the dynamic behavior of the ligand-protein complex. However, specific published docking studies with detailed binding energy data for this compound with other targets are scarce in the current literature.
The availability of crystallographic data, such as 5ZRR, is invaluable for validating and refining computational models, ultimately enhancing the accuracy of predictions for the interaction of this compound with a broader range of biological targets.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules like 4-ethoxy-4-oxobutanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework. wikipedia.org
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different sets of hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the ethoxy group protons appear as a quartet at approximately 4.12 ppm (for the -OCH₂- group) and a triplet at around 1.25 ppm (for the -CH₃ group). The two methylene (B1212753) groups (-CH₂CH₂-) of the succinate (B1194679) backbone appear as a multiplet around 2.65 ppm. The acidic proton of the carboxylic acid group is often broad and its chemical shift can vary.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| -OCH₂CH₃ | ~4.12 | Quartet |
| -CH₂CH₂- | ~2.65 | Multiplet |
| -OCH₂CH₃ | ~1.25 | Triplet |
Data sourced from predicted and experimental spectra in various solvents. Actual chemical shifts may vary based on solvent and experimental conditions.
Carbon (¹³C) NMR Spectroscopy
Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the ester and carboxylic acid groups are readily distinguished, appearing at approximately 170.8 ppm and 172.5 ppm, respectively. The methylene carbon of the ethoxy group (-OCH₂-) is observed around 60.3 ppm, while the methyl carbon (-CH₃) appears at about 14.1 ppm. The two methylene carbons of the succinate backbone resonate at around 28.61 and 28.74 ppm. mimedb.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Carboxylic Acid C=O | ~177.90 |
| Ester C=O | ~171.10 |
| -OCH₂CH₃ | ~60.30 |
| -CH₂CH₂- | ~28.74 |
| -CH₂CH₂- | ~28.61 |
| -OCH₂CH₃ | ~14.17 |
Data based on predicted spectra in D₂O. Chemical shifts can vary with the solvent used. mimedb.org
Two-Dimensional (2D) NMR Techniques (e.g., HECTOR, NOESY)
While specific research applying HECTOR (Heteronuclear Correlation) to this compound is not widely documented, this technique would be valuable for unambiguously assigning proton and carbon signals by showing correlations between directly bonded ¹H and ¹³C nuclei.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. nih.gov For a molecule like this compound, a NOESY experiment could confirm the through-space relationship between the protons of the ethoxy group and the adjacent methylene protons of the succinate chain. nih.gov This technique is particularly useful for confirming stereochemistry in more complex molecules. nih.govresearchgate.net
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound (C₆H₁₀O₄). rsc.orgwiley.com This precise mass measurement helps to distinguish it from other compounds with the same nominal mass. The monoisotopic mass of this compound is 146.05791 Da.
Real-Time Mass Spectrometric Analysis for Reaction Monitoring
Real-time mass spectrometric techniques, such as those utilizing ambient ionization methods, can be employed to monitor the synthesis of this compound. acs.orgunibe.ch For instance, the esterification of succinic acid with ethanol (B145695) could be followed in real-time by monitoring the appearance of the product's molecular ion and the disappearance of the starting materials. huarenscience.com This approach allows for rapid reaction optimization and kinetic studies. While specific literature on real-time monitoring of this particular compound's synthesis is sparse, the principles of online mass spectrometry are well-established for related chemical processes. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure as a carboxylic acid monoester. The most significant peaks are those corresponding to the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations of the ester and carboxylic acid groups.
The IR spectrum of this compound is characterized by two distinct carbonyl stretching absorptions due to the presence of both an ester and a carboxylic acid. A strong absorption peak is observed around 1740 cm⁻¹ which is attributed to the C=O stretch of the ethyl ester functional group. Another strong band appears at approximately 1710 cm⁻¹, corresponding to the C=O stretch of the carboxylic acid group.
The presence of the carboxylic acid's hydroxyl (-OH) group is confirmed by a very broad absorption band in the region of 2800-3500 cm⁻¹. libretexts.org The C-O stretching vibrations also provide valuable information. The sp² C-O stretching of the ester and carboxylic acid appears in the 1200-1250 cm⁻¹ range, while the sp³ C-O stretching of the ethoxy group is found between 1000-1100 cm⁻¹. egyankosh.ac.in Additionally, the spectrum will show C-H stretching vibrations from the alkane portions of the molecule around 3000 cm⁻¹. libretexts.org
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2800-3500 | Broad, Strong |
| Ethyl Ester | C=O Stretch | ~1740 | Strong |
| Carboxylic Acid | C=O Stretch | ~1710 | Strong |
| Ester/Carboxylic Acid | sp² C-O Stretch | 1200-1250 | Strong |
| Ethoxy Group | sp³ C-O Stretch | 1000-1100 | Strong |
| Alkyl C-H | C-H Stretch | ~3000 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile tool for the quantitative analysis of compounds that absorb light in the UV-Vis range. While this compound does not possess extensive chromophores that would lead to strong absorption in the visible region, its carbonyl groups allow for UV absorption, making UV-Vis spectroscopy a viable method for its quantification. benicewiczgroup.com
The quantitative determination of this compound can be performed by measuring its absorbance at a specific wavelength, known as the lambda max (λmax), where the compound exhibits maximum absorption. For compounds containing carbonyl groups, this absorption typically occurs in the UV region. The concentration of the analyte in a sample can then be determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. A UV/VIS detector set at a specific wavelength, for instance 225 nm or 242 nm, has been used in HPLC applications to quantify related compounds, indicating a suitable range for detection. pensoft.netresearchgate.netijnrd.orgajrconline.org
| Parameter | Description | Typical Application |
|---|---|---|
| λmax (Lambda max) | The wavelength at which a substance has its strongest photon absorption. | Setting the spectrophotometer for maximum sensitivity and accuracy in quantitative analysis. |
| Beer-Lambert Law | A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. | Calculating the concentration of the compound in a solution. |
| Calibration Curve | A graph of absorbance versus concentration for a series of standard solutions. | Determining the concentration of an unknown sample by comparing its absorbance to the standard curve. |
Chromatographic Methodologies
Chromatographic techniques are indispensable in chemical research for the separation, identification, and purification of compounds. For this compound, various chromatographic methods are employed to ensure its purity and to monitor the progress of reactions in which it is involved.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. bldpharm.com Reverse-phase HPLC (RP-HPLC) is a commonly used mode for this purpose. In RP-HPLC, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. pensoft.netresearchgate.netsielc.com
A typical mobile phase for the analysis of this compound and related compounds consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) buffer, often with the pH adjusted to be acidic. pensoft.netresearchgate.netsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV/VIS detector set at a wavelength where the analyte absorbs, such as 225 nm. pensoft.netresearchgate.net This method allows for the accurate quantification of this compound and the detection of any impurities. pensoft.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase | C18 Column | Provides a nonpolar surface for reverse-phase separation. |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Elutes the compound from the column; composition can be adjusted for optimal separation. |
| Detection | UV/VIS at ~225 nm | Allows for the detection and quantification of the compound as it elutes. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds. researchgate.netadvion.com In the context of this compound, TLC can be used to track its formation during a synthesis or its consumption in a subsequent reaction. ualberta.ca
A small amount of the reaction mixture is spotted onto a TLC plate, which is a solid support coated with a thin layer of an adsorbent like silica (B1680970) gel. ualberta.ca The plate is then developed in a chamber containing a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. researchgate.net The position of the spots can be visualized under UV light or by using a staining agent. ualberta.ca The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound by comparison with a standard. researchgate.net
| Parameter | Description | Application |
|---|---|---|
| Stationary Phase | Silica Gel Plate | A polar adsorbent that separates compounds based on polarity. |
| Mobile Phase | Mixture of organic solvents (e.g., Ethyl Acetate/Hexanes) | The solvent that moves up the plate, carrying the sample with it. The polarity can be adjusted to achieve good separation. |
| Visualization | UV light or chemical stain (e.g., KMnO₄) | Allows for the detection of the separated spots on the TLC plate. |
| Rf Value | Ratio of the distance traveled by the compound to the distance traveled by the solvent front. | Helps in the identification of compounds and assessment of purity. |
Column Chromatography for Isolation and Purification
Column chromatography is a preparative technique used for the isolation and purification of chemical compounds from a mixture. orgsyn.org For this compound, column chromatography is an effective method to obtain a highly pure sample after its synthesis. orgsyn.org
The principle of column chromatography is similar to TLC, but on a larger scale. A glass column is packed with a stationary phase, typically silica gel. orgsyn.org The crude mixture containing this compound is loaded onto the top of the column. A solvent or a mixture of solvents (eluent) is then passed through the column. orgsyn.org The components of the mixture move down the column at different rates based on their affinity for the stationary phase and the eluent. orgsyn.org Fractions are collected at the bottom of the column, and those containing the pure desired compound are combined. orgsyn.org The purity of the collected fractions is often monitored by TLC. orgsyn.org
| Parameter | Material/Solvent | Function |
|---|---|---|
| Stationary Phase | Silica Gel | Adsorbent that separates the components of the mixture. |
| Eluent | Solvent system (e.g., Ethyl Acetate/Hexanes) | Mobile phase that carries the compounds through the column. The polarity is often gradually increased to elute compounds of increasing polarity. |
| Fraction Collection | Test tubes or flasks | Collecting the eluate in separate portions to isolate the purified compound. |
| Purity Analysis | TLC | Monitoring the composition of the collected fractions to identify those containing the pure product. |
Occurrence and Biogenesis in Natural Systems
Isolation from Botanical Sources (e.g., Acalypha wilkesiana)
Research into the chemical constituents of Acalypha wilkesiana var. golden-yellow, a plant utilized in traditional medicine, has led to the successful isolation of 4-ethoxy-4-oxobutanoate. cabidigitallibrary.orgresearchgate.net In one study, the compound was extracted from the butanol fraction of an aqueous extract of the plant's leaves. ajol.inforesearchgate.net The isolation process involved subjecting the butanol fraction to silica (B1680970) gel column chromatography. cabidigitallibrary.orgresearchgate.net
The structure of the isolated compound, designated as W-1, was confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. cabidigitallibrary.orgresearchgate.net This analytical approach ensured the accurate identification of this compound from the complex mixture of phytochemicals present in the plant extract. cabidigitallibrary.orgresearchgate.net Further studies on Acalypha wilkesiana have also reported the presence of this compound. researchgate.net
Table 1: Isolation and Characterization of this compound from Acalypha wilkesiana
| Parameter | Details | Source |
|---|---|---|
| Plant Source | Acalypha wilkesiana var. golden-yellow | cabidigitallibrary.orgajol.info |
| Plant Part Used | Leaves | researchgate.net |
| Extraction Method | Cold extraction with 50% ethanol (B145695), followed by solvent-partitioning with butanol. | researchgate.net |
| Isolation Technique | Silica gel column chromatography of the butanol fraction. | cabidigitallibrary.orgresearchgate.net |
| Characterization Methods | ¹H NMR, ¹³C NMR, MS, IR spectroscopy. | cabidigitallibrary.orgresearchgate.net |
Isolation from Fungal Sources (e.g., Cortinarius caperatus)
The edible mushroom Cortinarius caperatus, commonly known as the gypsy mushroom, has also been identified as a natural source of this compound. nii.ac.jpresearcher.life In a study focused on identifying bioactive compounds from this fungus, fresh fruiting bodies were collected and subjected to an extraction process using ethanol and subsequently acetone (B3395972). nii.ac.jp
From the extracts, this compound was isolated along with several other compounds. nii.ac.jpjst.go.jpresearchgate.net Its identification was established through spectroscopic analysis. researchgate.net This discovery highlights the presence of this ester in the fungal kingdom, where it may contribute to the organism's biological activities. nii.ac.jp For instance, the compound exhibited growth regulatory activities toward rice seedlings. researcher.lifejst.go.jpresearchgate.net
Table 2: Compounds Isolated from Cortinarius caperatus
| Compound Number | Compound Name | Source |
|---|---|---|
| 1 | 5-(1-hydroxyethyl)dihydrofuran-2(3H)-one | nii.ac.jpresearcher.life |
| 2 | 4-ethoxy-4-oxobutanoic acid | nii.ac.jpresearcher.life |
| 3 | 4-ketononanoic acid | nii.ac.jpresearcher.life |
| 4 | S-acetyl-N-glycyl cysteamine (B1669678) or methyl(2-acetylaminoethyl)sulfoxide | nii.ac.jpresearcher.life |
| 5 | methyl benzoate | nii.ac.jpresearcher.life |
Role as Chemotaxonomic Markers
The identification of this compound in Acalypha wilkesiana var. golden-yellow has been suggested to hold chemotaxonomic significance. cabidigitallibrary.orgajol.inforesearchgate.net Chemotaxonomy is the classification of organisms based on their chemical constituents. The presence of specific compounds can serve as a marker to differentiate between species and genera. ajol.inforesearchgate.net
The isolation of this compound, along with other compounds like 2-ethoxy-5(hydroxymethyl)-oxalane-3,4-diol, has been proposed to serve as a chemotaxonomic marker for this particular species and variety, and potentially for the genus Acalypha as a whole. cabidigitallibrary.orgresearchgate.netresearchgate.net This suggests that the metabolic pathway leading to the synthesis of this compound may be a characteristic feature of this plant lineage.
Involvement in Metabolic Pathways and Enzyme Substrate Interactions
As a fatty acid ester, this compound is involved in metabolic processes. chemfont.ca Its structure, containing both a carboxylic acid group and an ethyl ester group, allows it to participate in reactions such as ester hydrolysis and oxidation-reduction.
The interaction of this compound as a substrate for enzymes has been a subject of biochemical research. For example, it can be utilized in studies examining enzyme interactions. evitachem.com A notable example is its use in studying the structural dynamics of a cutinase-like enzyme from Saccharomonospora viridis. In this research, the crystal structure of a mutant enzyme was determined in a state bound to monoethyl succinate (B1194679) (an alternative name for this compound). pdbj.org This study provided insights into the substrate recognition mechanism and the catalytic cycle of the enzyme, demonstrating how the compound binds to the active site. pdbj.org
Green Chemistry Principles Applied to 4 Ethoxy 4 Oxobutanoate Research
Waste Prevention and Atom Economy Optimization
A primary goal of green chemistry is the prevention of waste, which is prioritized over the treatment of waste after it has been created. vulcanchem.com This is closely linked to the concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgprimescholars.com
The conventional synthesis of 4-ethoxy-4-oxobutanoate involves the acid-catalyzed esterification of succinic anhydride (B1165640) with ethanol (B145695). huarenscience.com While effective, this method often utilizes strong mineral acids like sulfuric acid as a catalyst, which requires a neutralization step during work-up, generating salt waste and contributing to a lower process mass intensity.
In contrast, the direct addition of ethanol to succinic anhydride is, in principle, a highly atom-economical reaction. As an addition reaction, it has a theoretical atom economy of 100% because all atoms from the reactants (succinic anhydride and ethanol) are incorporated into the final product, this compound, with no byproducts formed in the ideal reaction. libretexts.org

Figure 1: Reaction of succinic anhydride with ethanol to form this compound.
| Synthesis Parameter | Conventional Acid Catalysis | Enzymatic Catalysis |
| Catalyst | Sulfuric Acid (H₂SO₄) | Lipase (B570770) (e.g., Candida antarctica) |
| Reaction Temperature | 70–120°C | 30–50°C |
| Byproducts/Waste | Acidic waste requiring neutralization (e.g., salts) | Minimal; catalyst is biodegradable |
| Atom Economy (Theoretical) | 100% | 100% |
| Environmental Impact | High (due to corrosive acid and waste generation) | Low (mild conditions, no acid waste) |
Table 1. Comparison of Conventional and Enzymatic Synthesis Routes for this compound.
Another strategy to improve atom economy and reduce waste is the use of catalytic processes that enable the recovery and reuse of materials. The BHC Company's process for ibuprofen, which won a Presidential Green Chemistry Challenge Award, serves as a model. It replaced a six-step process with low atom utilization (<40%) with a three-step catalytic process achieving ~80% atom utilization and allowing for the recovery and recycling of byproducts and the catalyst. epa.gov Similar principles are being applied to the synthesis of butanoate derivatives, aiming for more direct and less wasteful routes.
Environmentally Benign Solvent Selection
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental hazards. vulcanchem.com Research into the synthesis of this compound and related compounds explores several greener solvent alternatives.
Aqueous Systems Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. derpharmachemica.com The inherent structure of 4-ethoxy-4-oxobutanoic acid, which contains a free carboxylic acid group, increases its polarity and solubility in aqueous systems compared to its fully esterified counterpart, diethyl succinate (B1194679). This property is advantageous for downstream processing and for developing reactions in water. Research has demonstrated the use of aqueous extracts of natural materials, such as A. concinna pods, as catalysts for reactions involving related butanoate structures, highlighting the potential for conducting these syntheses in partially or fully aqueous media. derpharmachemica.com
Supercritical Fluids Supercritical fluids (SCFs), particularly supercritical carbon dioxide (ScCO₂), represent a highly promising class of green solvents. google.commdpi.com A substance becomes a supercritical fluid when its temperature and pressure are above its critical point, where it exhibits properties of both a liquid and a gas. epa.gov ScCO₂ is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization, leaving no solvent residue. mdpi.com
While direct synthesis of this compound in ScCO₂ is not widely documented, the successful esterification of other acids and anhydrides in this medium demonstrates its feasibility. science.govresearchgate.net For instance, the esterification of levulinic acid with ethanol and the hydrogenation of maleic anhydride have been successfully carried out in ScCO₂. science.govresearchgate.net The high diffusivity and low viscosity of ScCO₂ can enhance mass transfer and reaction rates. epa.gov This technology has been used to synthesize modified starches with succinic anhydride derivatives, where ScCO₂ acts as an excellent medium for dispersing the reactants and promoting an even reaction. google.comdntb.gov.ua These examples strongly support the potential of ScCO₂ as a green solvent for the synthesis of this compound.
Deep Eutectic Solvents (DES) are mixtures of compounds, often natural, that form a liquid with a melting point significantly lower than its individual components. researchgate.net They are considered green solvents due to their low volatility, biodegradability, and potential for recyclability. mdpi.com
DES can act as both the solvent and the catalyst in chemical reactions. In research relevant to this compound, a DES composed of choline (B1196258) chloride and glycerol (B35011) ([ChCl][Gly]) was used as a biocompatible co-solvent for the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate. researchgate.net The inclusion of the DES was found to be effective for the biotransformation, leading to a high enantiomeric excess of the product. researchgate.net This demonstrates that DES can be integrated into biocatalytic processes for butanoate derivatives, enhancing reaction efficiency while maintaining green credentials.
| DES Component 1 | DES Component 2 | Molar Ratio | Application | Reference |
| Choline Chloride | Glycerol | 1:2 | Biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate | researchgate.net |
| Choline Chloride | Malonic Acid | 1:1 | Catalyst for quinazoline (B50416) synthesis | mdpi.com |
| Choline Chloride | Urea | 1:2 | Catalyst for Henry reactions | mdpi.com |
Table 2. Examples of Deep Eutectic Solvents Used in Green Synthesis.
Eliminating the solvent entirely represents an ideal scenario in green chemistry. Solvent-free reactions reduce waste, simplify purification, and can lower costs. researchgate.net These reactions are often facilitated by techniques such as microwave irradiation or grinding.
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase yields, and enable solvent-free conditions. researchgate.netbspublications.net For example, microwave irradiation has been used to promote the cyclodehydration of 4-thioamidobutanols under solvent-free conditions, a reaction type that could be adapted for derivatives of this compound. beilstein-journals.org Similarly, the synthesis of non-isocyanate poly(hydroxyurethane)s has been achieved using a solvent-free, catalyst-free method involving dimethyl succinate, a related diester. rsc.org These studies indicate the high potential for developing efficient, solvent-free synthetic routes to this compound and its derivatives.
Deep Eutectic Solvents (DES) as Reaction Media
Catalysis and Reagent Design
The design of selective and efficient catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that can be used in small amounts and recycled. vulcanchem.com
Significant progress has been made in developing greener catalytic pathways for the synthesis of this compound and related esters.
Biocatalysis: As previously mentioned, enzymes like lipases are highly effective for the esterification of succinic anhydride. acs.org These biocatalysts are highly selective, operate under mild conditions (low temperature and neutral pH), and are biodegradable. Furthermore, biocatalytic methods are used in the synthesis of important pharmaceutical intermediates; for instance, the reduction of ethyl 4-chloro-3-oxobutanoate using a ketoreductase (KRED) is a key step in producing precursors for drugs like atorvastatin. acs.org
Heterogeneous Catalysis: The use of solid acid catalysts, such as the ion-exchange resin Amberlyst-15, offers a greener alternative to homogeneous acid catalysts like H₂SO₄. researchgate.netacs.org Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused, minimizing waste and simplifying product purification. In a related process, zinc oxide (ZnO), an inexpensive and environmentally friendly metal oxide, has been shown to be an effective and reusable catalyst for the synthesis of dimethyl succinate from succinic anhydride. colab.ws
Organometallic Catalysis: Modern organometallic chemistry is providing new, highly efficient catalytic systems. For example, cobalt-catalyzed carbonylation reactions have been developed for the synthesis of 4-oxobutanoates from simple starting materials. researchgate.net These methods can exhibit high atom economy and functional group tolerance. Cobalt catalysis has also been employed for other transformations, such as the decarboxylative methylation of aliphatic carboxylates, showcasing the versatility of less toxic and more abundant metals in catalysis. thieme.dersc.org
The continuous development of these catalytic systems is crucial for designing synthetic routes to this compound that are not only efficient but also align with the principles of sustainability and environmental responsibility.
Designing Safer Chemical Reagents
A core tenet of green chemistry is the design and use of chemical reagents with minimal toxicity. In the context of this compound synthesis, research has explored the use of less hazardous materials. Traditional esterification methods often employ strong mineral acids like sulfuric acid as catalysts, which are corrosive and generate significant waste. Greener alternatives focus on heterogeneous catalysts and biocatalysts. For instance, the use of solid acid catalysts, such as ion-exchange resins, provides a safer and more environmentally benign option as they can be easily separated from the reaction mixture and potentially reused. rsc.org
Furthermore, the synthesis of derivatives of this compound has been approached with safety in mind. For example, in the synthesis of arylideneisoxazol-5-ones using ethyl 4-chloro-3-oxobutanoate (a related compound), sodium cyclamate has been used as a catalyst in water, avoiding toxic organic solvents and harsh reaction conditions. clockss.org This approach highlights a move towards reagents that are not only effective but also possess a more favorable safety profile.
Energy Efficiency in Chemical Transformations
Improving energy efficiency is a critical aspect of green chemistry, aiming to reduce the environmental and economic costs of chemical processes. In the synthesis of succinate esters like this compound, various strategies have been employed to enhance energy efficiency.
One notable advancement is the use of microwave-assisted synthesis. mdpi.com Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. For the esterification of succinic acid, microwave-assisted continuous flow systems have demonstrated the ability to achieve high conversions in a matter of seconds, a substantial improvement over batch processes that can take hours. mdpi.com
Reactive distillation is another energy-efficient process that has been applied to the production of diethyl succinate, a closely related compound. This technique combines the chemical reaction (esterification) and the separation of products into a single unit, which can lead to significant energy savings by overcoming equilibrium limitations and reducing the need for downstream separation processes.
The table below illustrates a comparison of reaction conditions for different synthetic approaches to succinate esters, highlighting the gains in energy efficiency.
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Batch | H₂SO₄ | Reflux | 24 h | High | acs.org |
| Microwave-assisted Flow | H₂SO₄ | 75 | 320 s | Quantitative | mdpi.com |
| Reactive Distillation | - | Elevated | Continuous | >98.5 | |
| Enzymatic (Batch) | Lipase Cal B | 20-60 | 24 h | ~60 | mdpi.com |
Utilization of Renewable Feedstocks
The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. wordpress.com this compound research is strongly aligned with this principle, as its precursor, succinic acid, can be produced from renewable biomass through fermentation. acs.orgdntb.gov.uafrontiersin.org This bio-based route presents a sustainable alternative to the traditional petrochemical production of succinic acid from maleic anhydride. frontiersin.org
A variety of renewable feedstocks have been investigated for the fermentative production of succinic acid, including:
Corn stover: A lignocellulosic biomass that can be hydrolyzed to release sugars for fermentation. frontiersin.org
Soybean carbohydrates: Another potential source of fermentable sugars. acs.orgdntb.gov.ua
Algal biomass: Aquatic feedstocks like macroalgae have been successfully used to produce succinic acid. rsc.org
Glycerol: A byproduct of biodiesel production, which can be utilized by certain bacteria to produce succinic acid. rsc.org
The bio-succinic acid produced from these renewable sources can then be esterified with ethanol, which can also be derived from renewable resources, to yield this compound. google.com This creates a completely bio-based production pathway for the compound. The integration of succinic acid production into biorefineries, which produce multiple products from biomass, further enhances the economic and environmental viability of this approach. rsc.orgieabioenergy.com
Minimization of Derivatization Steps
In the context of this compound, research has focused on direct synthetic routes that avoid unnecessary derivatization. For example, the direct esterification of succinic acid or succinic anhydride with ethanol is a common method that directly yields the desired product. acs.org
However, in analytical chemistry, derivatization is sometimes necessary to improve the detection of a compound. For instance, in the analysis of aldehydes and carboxylic acids, derivatization is used to enhance their chromatographic behavior and detectability. researchgate.net Even in these cases, efforts are made to develop simpler and more efficient derivatization procedures. The overarching goal in the synthesis of this compound and related compounds is to streamline the process, and the direct use of bio-based succinic acid without intermediate esterification steps for certain applications, like polymerization, is an area of active research. tandfonline.com
Real-Time Analytical Monitoring for Pollution Prevention
Real-time monitoring and control of chemical processes are crucial for preventing the formation of byproducts and ensuring process safety and efficiency. This aligns with the eleventh principle of green chemistry. By continuously analyzing a reaction, chemists can optimize conditions to maximize yield and minimize waste.
Spectroscopic techniques are particularly well-suited for the in-line monitoring of chemical reactions. Raman spectroscopy, for example, has been used to monitor continuous-flow reactions in real-time. beilstein-journals.org This technique can provide information about the conversion of reactants to products, allowing for rapid optimization of reaction parameters such as temperature and flow rate. beilstein-journals.org For reactions involving α,β-unsaturated carbonyl moieties, which are structurally related to some derivatives of this compound, Raman spectroscopy has proven to be an effective monitoring tool. beilstein-journals.org
While specific studies on the real-time monitoring of this compound synthesis are not extensively documented in the provided results, the principles and technologies are readily applicable. For instance, monitoring the esterification of succinic acid could track the disappearance of the carboxylic acid peak and the appearance of the ester peak in the spectrum, providing immediate feedback on the reaction's progress.
Integration of Biocatalysis for Sustainable Synthesis
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a cornerstone of green chemistry. rsc.orgrsc.orgnih.gov Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable, making them an attractive alternative to traditional chemical catalysts. rsc.org
The synthesis of this compound and related succinate esters has benefited significantly from the integration of biocatalysis. beilstein-journals.orgnih.gov Lipases, in particular, have been widely used for the esterification and transesterification of succinic acid and its derivatives. tandfonline.commt.com
Key applications of biocatalysis in this area include:
Polyester Synthesis: Lipases, such as Candida antarctica lipase B (CALB), have been used to catalyze the polycondensation of succinate diesters with diols to produce biodegradable polymers like poly(butylene succinate) (PBS). tandfonline.commdpi.comlidsen.com
Selective Esterification: Enzymes can selectively catalyze the esterification of one carboxylic acid group in succinic acid, leading to the formation of monoesters like this compound. mt.com
Chiral Synthesis: Biocatalysis is particularly valuable for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry. mdpi.com
The use of immobilized enzymes further enhances the sustainability of the process, as the enzyme can be easily recovered and reused for multiple reaction cycles. tandfonline.com Research has also explored the use of biocatalysis in non-conventional media like deep eutectic solvents to improve reaction efficiency and substrate solubility. mdpi.com
The table below summarizes some of the enzymes used in the synthesis of succinate esters and related polymers.
| Enzyme | Reaction Type | Substrates | Product | Reference |
| Candida antarctica lipase B (CALB) | Transesterification | Diethyl succinate, 5,5'-dihydroxymethylfuroin | Oligoesters | researchgate.net |
| Candida antarctica lipase B (CALB) | Polycondensation | Dimethyl succinate, 1,4-butanediol | Poly(butylene succinate) | mdpi.com |
| Novozym 435 (immobilized CALB) | Polycondensation | Succinic acid, 1,4-butanediol | Oligo(butyl succinate) | tandfonline.com |
Q & A
Q. Optimization Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 1–2 mol% | Higher concentrations risk side reactions. |
| Reaction Time | 6–8 hrs | Prolonged time increases esterification efficiency. |
| Solvent | Anhydrous ethanol | Prevents hydrolysis of the ester product. |
How do substituents on the phenyl ring affect the reactivity and stability of this compound derivatives?
Methodological Answer:
Substituents such as halogens (Cl, F) or electron-withdrawing groups (CN) on the phenyl ring alter reactivity:
- Electron-deficient rings (e.g., 4-fluorophenyl derivatives) enhance electrophilic substitution at the meta position due to reduced electron density.
- Steric effects : Bulky groups (e.g., acetoxy) hinder nucleophilic attack on the keto group, increasing stability under basic conditions .
Q. Example :
- 4-(4-Chloro-2-fluorophenyl)-4-oxobutanoate exhibits reduced hydrolysis rates compared to unsubstituted analogs due to steric and electronic effects .
Advanced Research Questions
What strategies can resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing novel this compound analogs?
Methodological Answer:
Contradictions often arise from solvent effects or polymorphism . Mitigation strategies include:
- Cross-validation : Combine -NMR (CDCl₃ or DMSO-d₆), -NMR, and IR to confirm functional groups (e.g., ester C=O at ~1730 cm⁻¹).
- Variable-temperature NMR : Resolves dynamic effects (e.g., keto-enol tautomerism) that obscure peak splitting.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Case Study :
For 4-methoxy-4-oxobutanoic acid , residual methanol in -NMR (δ 3.68 ppm, OCH₃) can mask hydroxyl signals. Drying under vacuum (<1 mmHg) eliminates solvent interference .
How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify electrophilic hotspots:
Q. Example :
- Ethyl 4-(4-cyanophenyl)-3-oxobutanoate undergoes nucleophilic attack at the β-keto position in THF, confirmed by -NMR (disappearance of δ 2.60–2.80 ppm multiplet) .
What experimental designs are recommended for studying the biological activity of this compound derivatives?
Methodological Answer:
- In vitro assays : Screen for enzyme inhibition (e.g., lipoxygenase) using UV-Vis spectroscopy to track substrate conversion.
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to correlate electronic effects with bioactivity.
- Toxicity profiling : Use MTT assays on mammalian cell lines to assess cytotoxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
